molecular formula C15H13FN4O B2914057 9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 462070-04-8

9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2914057
CAS No.: 462070-04-8
M. Wt: 284.294
InChI Key: IMKWTPUGQJZMJD-UHFFFAOYSA-N
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Description

9-(2-Fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic heterocyclic compound featuring a triazoloquinazolinone core substituted with a 2-fluorophenyl group. This scaffold is synthesized via multicomponent reactions (MCRs) involving aldehydes, cyclohexane-1,3-diones, and heterocyclic amines under solvent-free or catalytic conditions . Pharmacologically, derivatives of this scaffold have shown promise as selective RXFP4 agonists, with substituents on the phenyl ring and core modifications significantly influencing activity .

Properties

IUPAC Name

9-(2-fluorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O/c16-10-5-2-1-4-9(10)14-13-11(6-3-7-12(13)21)19-15-17-8-18-20(14)15/h1-2,4-5,8,14H,3,6-7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKWTPUGQJZMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(N3C(=NC=N3)N2)C4=CC=CC=C4F)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other drugs can influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs that also act on GABA_A receptors could potentially enhance or diminish its effects

Biological Activity

9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound notable for its diverse biological activities. This compound belongs to the triazoloquinazoline class, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H25FN4O4S
  • Molecular Weight : 496.55 g/mol
  • CAS Number : 536982-29-3
PropertyValue
Molecular FormulaC25H25FN4O4S
Molecular Weight496.55 g/mol
LogP4.6365
LogD4.5746
Polar Surface Area72.045 Ų

Synthesis

The synthesis of this compound typically involves multi-step reactions. The initial steps often include the formation of triazole and quinazoline rings through condensation reactions followed by cyclization processes.

Biological Activities

This compound exhibits a range of biological activities that are primarily linked to its interaction with various molecular targets.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. It has been shown to inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.

  • Mechanism of Action : The compound binds to the active sites of key enzymes such as protein kinases and topoisomerases, disrupting their function and leading to apoptosis in cancer cells.

Antimicrobial Activity

Studies have reported promising antimicrobial properties against various pathogens. The compound exhibits both antibacterial and antifungal activities.

  • Case Study : In vitro tests have demonstrated that the compound effectively inhibits the growth of Staphylococcus aureus and Candida albicans at low concentrations.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through DPPH radical scavenging assays. Results indicate that it possesses significant free radical scavenging activity.

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerInhibits cell proliferation; induces apoptosis
AntimicrobialEffective against Staphylococcus aureus and Candida albicans
AntioxidantSignificant DPPH radical scavenging activity

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of triazoloquinazolines. Variations in substituents on the phenyl rings influence biological activity significantly.

  • Example : A derivative with a methoxy group showed enhanced anticancer efficacy compared to its counterparts without such substitutions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Structural Variants :

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Pharmacological Relevance
9-(2-Fluorophenyl)-... (Target) 2-Fluorophenyl C₁₆H₁₄FN₄O 297.31 RXFP4 agonist (hypothesized)
9-(3-Fluorophenyl)-6-methyl-... 3-Fluorophenyl, 6-methyl C₁₇H₁₆FN₄O 312.34 Not reported
9-(4-Methoxyphenyl)-6-phenyl-... 4-Methoxyphenyl, 6-phenyl C₂₂H₂₀N₄O₂ 380.42 Unknown
9-(4-Chlorophenyl)-... (Tetrazolo) 4-Chlorophenyl, tetrazolo core C₁₅H₁₂ClN₅O 313.74 Synthetic intermediate
  • Substituent Position : The 2-fluorophenyl group in the target compound introduces steric and electronic effects distinct from 3- or 4-substituted analogs. For example, the 3-fluorophenyl derivative (C₁₇H₁₆FN₄O) includes a methyl group at position 6, which may alter pharmacokinetic properties .
  • Core Heterocycle: Replacing the triazolo ring with a tetrazolo moiety (e.g., 9-(4-chlorophenyl)-tetrazoloquinazolinone) reduces molecular symmetry and may impact binding interactions in biological systems .

Catalytic Approaches :

Compound Class Catalyst Reaction Time Yield (%) Key Advantage
Triazoloquinazolinones NGPU (deep eutectic) 10–20 min 85–92 Reusable, solvent-free
Tetrazoloquinazolinones p-TSA 10 min 89 Rapid, high yield
Triazoloquinazolinones (RXFP4 agonists) GAP chemistry Not specified >80 Green synthesis
  • The target compound is likely synthesized via NGPU-catalyzed MCRs, achieving yields >85% in 10–20 minutes under solvent-free conditions . This contrasts with iodine-catalyzed methods (e.g., for benzimidazoloquinazolinones), which require longer reaction times .

Physical and Spectral Properties

  • IR/NMR Data: The target compound’s ¹H NMR spectrum is expected to show aromatic proton signals near δ 7.3–7.8 ppm (similar to 9-(butane-diylbis(oxy)phenyl)-analogs ), with fluorine-induced deshielding altering peak splitting compared to non-fluorinated analogs. The 2-fluorophenyl group’s electronegativity may reduce the carbonyl IR stretching frequency (vs. 4-methoxyphenyl derivatives) due to electron withdrawal .

Pharmacological Activity

  • RXFP4 Agonist Activity : SAR studies indicate that substituents at the phenyl ring’s 2-position (e.g., chloro or fluoro) enhance selectivity for RXFP4 over RXFP3. The target compound’s 2-fluorophenyl group may offer improved binding affinity compared to 4-hydroxyphenyl or 4-chlorophenyl analogs .
  • Comparative Efficacy : While exact data for the 2-fluorophenyl derivative is lacking, scaffold 7a (5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one) demonstrates EC₅₀ values <100 nM in cAMP inhibition assays, suggesting potent activity .

Q & A

Q. Key Data :

MethodCatalystYield (%)Reaction Time
Solvent-freep-TSA85–902–4 hours
Ionic liquid[Bmim]BF₄>9012 minutes
NanocatalystCu@HAP@KIT-688–971–2 hours

How is the compound characterized structurally and functionally?

Basic
Characterization involves:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions and ring system integrity (e.g., 9-(2-fluorophenyl) group at δ 7.2–7.8 ppm in ¹H NMR) .
    • FT-IR : Identify carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and triazole ring vibrations at ~1450–1550 cm⁻¹ .
  • X-ray diffraction : Resolve stereochemistry (e.g., diastereoselective synthesis of derivatives) .
  • Elemental analysis : Validate purity (C, H, N content within ±0.4% of theoretical values) .

What biological activities have been reported for this compound?

Q. Basic

  • RXFP4 agonism : Activates relaxin family peptide receptor 4 (RXFP4) via cAMP inhibition (IC₅₀ = 0.5–1.0 μM), ERK1/2 phosphorylation, and β-arrestin recruitment in CHO cells .
  • Anti-cancer potential : Derivatives inhibit breast cancer MCF7/HER2 cell proliferation (IC₅₀ ~10–20 μM) via apoptosis induction .

How can structure-activity relationship (SAR) studies be designed for this scaffold?

Q. Advanced

  • Modify substituents :
    • 2-Fluorophenyl group : Replace with electron-withdrawing (e.g., Cl, Br) or donating groups (e.g., OCH₃) to assess receptor binding .
    • Triazole-quinazolinone core : Introduce methyl or cyclohexyl groups to enhance metabolic stability .
  • Chiral resolution : Separate enantiomers via HPLC to evaluate stereospecific activity (e.g., R vs. S configurations) .
  • Pharmacological assays : Compare cAMP modulation (RXFP3 vs. RXFP4 selectivity) and cytotoxicity (MTT assay) .

How can catalyst reusability be optimized in synthesis?

Q. Advanced

  • NGPU catalyst : Reuse water-soluble NGPU (G/P/U = 2:1:5) for six cycles with <5% yield drop. Confirm stability via FT-IR post-reaction .
  • Magnetic nanocatalysts : Immobilize catalysts (e.g., Fe₃O₄@SiO₂) for easy magnetic separation and reuse (5 cycles, yield >85%) .

How to resolve contradictions in pharmacological data across studies?

Q. Advanced

  • Assay validation : Use orthogonal assays (e.g., cAMP vs. calcium mobilization) to confirm target engagement .
  • Cell line specificity : Compare RXFP4 activity in CHO vs. HEK293 cells to rule out cell-type biases .
  • Dose-response curves : Ensure IC₅₀/EC₅₀ values are replicated across independent labs .

What computational methods support SAR and target analysis?

Q. Advanced

  • Molecular docking : Model interactions with RXFP4 (e.g., hydrogen bonding with His⁶⁴²) using AutoDock Vina .
  • DFT calculations : Predict regioselectivity in cyclization steps (e.g., transition state energy barriers) .

What green chemistry approaches are applicable to its synthesis?

Q. Advanced

  • Solvent-free grinding : Eliminate solvents via mortar-pestle reactions with ionic liquids .
  • Microwave irradiation : Reduce reaction times (e.g., 10 minutes vs. 2 hours) using PEG-400 as a green solvent .
  • Group-assisted purification (GAP) : Avoid column chromatography by designing self-precipitating intermediates .

How to analyze regioselectivity in derivative synthesis?

Q. Advanced

  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N) to track triazole ring formation .
  • Kinetic control : Adjust temperature (e.g., 70°C vs. RT) to favor 1,2,4-triazolo over tetrazolo isomers .

What strategies improve diastereoselectivity in cyclization?

Q. Advanced

  • Chiral catalysts : Employ L-proline or BINOL derivatives to induce enantioselectivity (>80% ee) .
  • Steric effects : Introduce bulky substituents (e.g., 2,4-diCl-phenyl) to guide ring closure geometry .

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